4,9-Dimethoxycanthin-6-one is a natural product belonging to the canthin-6-one class of alkaloids. [] It was first isolated from the roots of Eurycoma harmandiana, a plant traditionally used in Southeast Asia for its medicinal properties. [] Canthin-6-one alkaloids, characterized by their β-carboline skeleton with a fused pyridine ring, are known for their diverse biological activities, making them of great interest in scientific research. [] 4,9-Dimethoxycanthin-6-one has been specifically studied for its potential cytotoxic activity. []
The synthesis of 4,9-Dimethoxycanthin-6-one typically involves the methoxylation of canthin-6-one derivatives. One common synthetic route includes:
In industrial settings, extraction from plant sources is also employed, utilizing methods such as solvent extraction followed by chromatography for purification .
The molecular structure of 4,9-Dimethoxycanthin-6-one can be described as follows:
The structural analysis indicates that the presence of methoxy groups significantly influences the compound's chemical reactivity and biological activity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are commonly used to elucidate its structure .
4,9-Dimethoxycanthin-6-one participates in several chemical reactions:
The products formed from these reactions often exhibit varying biological activities, which are subject to further investigation .
The primary mechanism of action for 4,9-Dimethoxycanthin-6-one involves its role as an inhibitor of lysine-specific demethylase 1 (LSD1). This enzyme is crucial in regulating gene expression through histone modification. By inhibiting LSD1, this compound alters histone methylation patterns, leading to changes in the transcriptional activity of genes associated with cell proliferation, apoptosis, and inflammation.
The inhibition of LSD1 affects several biochemical pathways:
4,9-Dimethoxycanthin-6-one has several scientific applications:
Canthin-6-one alkaloids represent a structurally distinctive subclass of β-carboline alkaloids characterized by a tetracyclic framework incorporating an additional D-ring, forming an indolo[3,2,1-de][1,5]naphthyridine system. These compounds exhibit broad distribution across plant families, fungi, and marine organisms, demonstrating significant pharmacological potential in oncology, immunology, and infectious disease research. The methoxy-substituted derivatives, particularly 4,9-dimethoxycanthin-6-one, have emerged as compounds of interest due to their enhanced bioactivity profiles and target selectivity compared to the parent canthin-6-one scaffold [3] [6].
4,9-Dimethoxycanthin-6-one (CAS: 1270001-72-3; Molecular Formula: C₁₆H₁₂N₂O₃; Molecular Weight: 280.3 g/mol) occurs naturally in specific plant families, predominantly within the Simaroubaceae and Rutaceae. The highest concentration has been identified in the bark of Ailanthus altissima (Tree of Heaven), a species traditionally used in Asian herbal medicine [1]. Secondary sources include the stems of Eurycoma longifolia (Malaysian Ginseng) and roots of Picrasma quassioides, though at significantly lower yields [3] [6].
Table 1: Natural Sources and Distribution of 4,9-Dimethoxycanthin-6-One
Plant Source | Family | Plant Part | Geographic Distribution |
---|---|---|---|
Ailanthus altissima | Simaroubaceae | Bark | Asia, Europe, North America |
Eurycoma longifolia | Simaroubaceae | Stems | Southeast Asia |
Picrasma quassioides | Simaroubaceae | Roots | East Asia |
Extraction protocols typically employ sequential solvent extraction (chloroform, ethyl acetate) followed by chromatographic purification, yielding the compound as a yellow crystalline powder with ≥98% purity. Its physicochemical properties dictate solubility in organic solvents (chloroform, DMSO, acetone) and limited aqueous solubility [1]. Ecological studies suggest methoxy-substituted canthinones serve as chemical defenses against herbivores and microbial pathogens, explaining their preferential accumulation in bark and root tissues [3].
Research on 4,9-dimethoxycanthin-6-one has progressed through distinct phases reflecting analytical and pharmacological advancements:
Discovery and Structural Characterization (1952–2010): Following Haynes' isolation of the parent canthin-6-one from Pentaceras australis in 1952, 4,9-dimethoxycanthin-6-one was first identified in the 2000s during phytochemical screening of Ailanthus altissima. Early structural elucidation relied on NMR and mass spectrometry, confirming its tetracyclic β-carboline structure with methoxy groups at C-4 and C-9 [6]. Initial pharmacological studies focused on crude extracts, with cytotoxic activity noted against fibrosarcoma cells (HT-1080; IC₅₀ = 5.0 µM) in 2010 [1].
Synthetic Advancements (2010–2020): Low natural abundance (typically <0.1% dry weight) spurred synthetic efforts. Early routes employed Pictet-Spengler reactions or Suzuki-Miyaura coupling, achieving total yields of <40% [4] [6]. Key innovations included:
Glycosylation modifications (2025): Enhanced solubility for antimicrobial testing [4]
Targeted Mechanism Studies (2020–Present): Research shifted toward molecular mechanisms. A pivotal 2022 study identified it as a novel LSD1 (lysine-specific demethylase 1) inhibitor, regulating histone methylation marks (H3K4me1/2, H3K9me1/2) in glioblastoma [2]. Concurrently, its role in modulating inflammasomes and apoptosis pathways was elucidated in inflammatory models [3].
Table 2: Key Research Milestones for 4,9-Dimethoxycanthin-6-One
Year | Milestone | Significance |
---|---|---|
2010 | Cytotoxicity against HT-1080 cells (IC₅₀=5.0 µM) | First report of anticancer activity |
2015 | C8N2 + C6 synthetic strategy | Enabled gram-scale production (86.4% yield) |
2022 | LSD1 inhibition in glioblastoma | Identified novel epigenetic target |
2023 | NLRP3 inflammasome suppression | Established anti-inflammatory mechanism |
The strategic positioning of methoxy groups at C-4 and C-9 enhances target engagement and bioavailability relative to non-substituted canthin-6-one. Key pharmacological activities include:
Epigenetic Modulation: Increases H3K4me3 methylation (>3-fold in glioblastoma), reactivating tumor suppressor genes [2].
Anti-Inflammatory Properties:
Dual COX-2/PDE-5 Inhibition: Reduces prostaglandin E₂ (IC₅₀ ~4.31 µM) and nitric oxide synthesis, confirming multi-target activity in colitis models [3].
Antimicrobial Effects:
Table 3: Key Pharmacological Pathways Regulated by 4,9-Dimethoxycanthin-6-One
Pathway | Biological Effect | Therapeutic Relevance |
---|---|---|
LSD1-H3K4me3 axis | Transcriptional reactivation | Glioblastoma suppression |
NLRP3/ASC/Caspase-1 | IL-1β maturation blockade | Anti-inflammatory therapy |
BAX/BCL-2 imbalance | Mitochondrial apoptosis induction | Fibrosarcoma cytotoxicity |
PI3K/AKT/mTOR suppression | Autophagy and cell cycle arrest | Multi-cancer targeting |
Structurally, the 4,9-dimethoxy configuration enhances DNA intercalation and protein binding versus C5-methoxy or non-methoxy analogs. This is evidenced by its superior LSD1 affinity and ability to penetrate the blood-brain barrier in glioblastoma models [2] [3].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3